molecular formula C8H8N8O5 B11623880 Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]-

Furazan, 3,4-bis[(4-amino-3-furazanyloxy)methyl]-

Cat. No.: B11623880
M. Wt: 296.20 g/mol
InChI Key: YHAQGGGSWADCIF-UHFFFAOYSA-N
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Description

4-[(4-{[(4-amino-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazol-3-amine is a complex organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-{[(4-amino-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazol-3-amine can be achieved through a multi-step process involving the formation of the oxadiazole rings and subsequent functionalization. One common method involves the reaction of 4-amino-1,2,5-oxadiazole with formaldehyde and a suitable base to form the intermediate compound, which is then further reacted with additional oxadiazole derivatives to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate. Purification steps such as recrystallization or chromatography may be necessary to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[(4-{[(4-amino-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the oxadiazole rings to other functional groups.

    Substitution: The amino and methoxy groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole oxides, while reduction could produce amine derivatives.

Scientific Research Applications

4-[(4-{[(4-amino-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazol-3-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and explosives.

Mechanism of Action

The mechanism by which 4-[(4-{[(4-amino-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazol-3-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(4-{[(4-amino-1,2,5-oxadiazol-3-yl)oxy]methyl}-1,2,5-oxadiazol-3-yl)methoxy]-1,2,5-oxadiazol-3-amine is unique due to its multiple oxadiazole rings and functional groups, which confer distinct chemical and biological properties. This makes it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C8H8N8O5

Molecular Weight

296.20 g/mol

IUPAC Name

4-[[4-[(4-amino-1,2,5-oxadiazol-3-yl)oxymethyl]-1,2,5-oxadiazol-3-yl]methoxy]-1,2,5-oxadiazol-3-amine

InChI

InChI=1S/C8H8N8O5/c9-5-7(15-20-13-5)17-1-3-4(12-19-11-3)2-18-8-6(10)14-21-16-8/h1-2H2,(H2,9,13)(H2,10,14)

InChI Key

YHAQGGGSWADCIF-UHFFFAOYSA-N

Canonical SMILES

C(C1=NON=C1COC2=NON=C2N)OC3=NON=C3N

Origin of Product

United States

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